molecular formula C5H12Cl2N2O2 B6169245 (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride CAS No. 797038-67-6

(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B6169245
CAS No.: 797038-67-6
M. Wt: 203.06 g/mol
InChI Key: QAXWVSYJTFDUFI-RGVONZFCSA-N
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Description

(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant importance in various scientific fields. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. . The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for high yield and purity, and often involve the use of continuous flow reactors and other advanced technologies to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as converting carboxylic acids to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry is crucial for its selectivity and potency in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

797038-67-6

Molecular Formula

C5H12Cl2N2O2

Molecular Weight

203.06 g/mol

IUPAC Name

(3S,4R)-4-aminopyrrolidine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C5H10N2O2.2ClH/c6-4-2-7-1-3(4)5(8)9;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4-;;/m0../s1

InChI Key

QAXWVSYJTFDUFI-RGVONZFCSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)N)C(=O)O.Cl.Cl

Canonical SMILES

C1C(C(CN1)N)C(=O)O.Cl.Cl

Purity

95

Origin of Product

United States

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